
7-Azidohept-1-ene
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Overview
Description
7-Azidohept-1-ene is an organic compound characterized by the presence of an azide group (-N₃) attached to a heptene chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Azidohept-1-ene typically involves the nucleophilic substitution of a suitable leaving group with sodium azide (NaN₃). One common method is the reaction of 7-bromohept-1-ene with sodium azide in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN). The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, ensuring safety protocols due to the potentially explosive nature of azides, and implementing purification techniques to obtain high-purity products.
Chemical Reactions Analysis
Intramolecular Ring-Closing C–H Bond Amination
Cobalt porphyrin catalysts can be used in intramolecular ring-closing C–H bond amination of aliphatic azides to directly synthesize various N-heterocycles . For example, cobalt(II) tetrakis(pentafluorophenyl)-porphyrin ([Co(TPF20P)]) or [Co(salophen)] complex does not catalyze this reaction, but the electron-donating porphyrin tetrakis(2,4,6-trimethylphenyl)-porphyrin complex ([Co(TMP)]) can catalyze this reaction .
Intermolecular Diamination
A process for the intermolecular transfer of two nitrogen groups onto an alkene compound to yield a 1,2-diamino compound can be achieved by reacting the alkene with two nitrogen sources, in the presence of an oxidant reagent and a catalytic amount of metal salt or a chelated metal salt. One nitrogen source is a bis(sulfonyl)imide or /V-halo-bis(sulfonyl)imide and the other nitrogen source is selected from the group consisting of an amide compound, an imide compound, a sulfonylcarbonylimide compound, and a carbamate compound . The diamination reaction proceeds with high chemoselectivity and complete regioselectivity with high yields under mild conditions . The diamine preparation can be performed using any salt of a metal as catalyst, such as Pd(II) salts . The oxidant used can be an hypervalent iodo(III) reagent such as Rnl(O2CRi2)2 .
Hydrosilylation of Allylic Azides
Liu et al. reported the hydrosilylation of allylic azides .
Ene Reaction
The ene reaction is a chemical reaction between an alkene with an allylic hydrogen (the ene) and a compound containing a multiple bond . The concerted nature of the ene process has been supported experimentally, and the reaction can be designated as [~σ~2~s~ + ~π~2~s~ + ~π~2~s~] in the Woodward-Hoffmann notation .
Scientific Research Applications
Scientific Research Applications
- Synthesis of complex molecules 7-Azidohept-1-ene can be used as an intermediate in the synthesis of complex molecules. For example, it can be converted to 1-Boc-2-vinylpiperidine via intramolecular C sp3–H amination .
- BACE-1 Inhibitors this compound is used in the synthesis of macrocyclic BACE-1 (β-secretase) inhibitors, which are important in Alzheimer's disease research .
- Intermolecular Diamination this compound is used in the preparation of 1,2-diamines by intermolecular diamination of alkenes .
Gold Nanoparticles
- Surface Modification: Azides can be used as ligands for gold nanoparticles (AuNPs) . Modifying AuNPs with azides can alter their properties, such as immunogenicity and accumulation in membrane-bound organelles .
- Applications of AuNPs: Functionalized AuNPs have various applications, including acting as cargo-carriers, chemosensors, and nanozymes . They can also be used in fluorescent imaging of tumor cells and computerized tomography scanning .
- Photothermal Therapies: AuNPs can be designed with emission peaks in the near-infrared (NIR) region for photothermal therapies. Radiation emitted by AuNPs heats their local environment, inducing cytotoxic effects in cancerous cells .
Nanomedicines
- Drug Delivery: Nanoparticles are used in nanomedicines for drug delivery . For example, Doxil, a nanomedicine comprising liposomes encapsulating doxorubicin, is used to treat Kaposi’s sarcoma .
- Impact on Biological Macromolecules: Nanoparticles are increasingly present in commercial products like food and cosmetics. Understanding how these materials interact with biological macromolecules is crucial for assessing their safety and environmental impact .
Mechanism of Action
The mechanism of action of 7-Azidohept-1-ene largely depends on the type of reaction it undergoes. For example:
Comparison with Similar Compounds
1-Azidoheptane: Similar structure but lacks the double bond present in 7-Azidohept-1-ene.
7-Azidoheptane: Similar structure but lacks the double bond present in this compound.
Azidomethylheptane: Contains an azidomethyl group instead of an azido group directly attached to the heptene chain.
Uniqueness: this compound is unique due to the presence of both an azide group and a double bond in its structure. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs, making it a versatile compound in synthetic organic chemistry .
Q & A
Q. Basic: What are the critical steps in synthesizing 7-Azidohept-1-ene with high purity, and how can researchers validate its structural integrity?
Methodological Answer:
Synthesis typically involves azide introduction to a heptene backbone via nucleophilic substitution or copper-catalyzed azide-alkyne cycloaddition (CuAAC) precursors. Key steps include:
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate intermediates .
- Characterization : Confirm structure via 1H/13C NMR (azide proton absence at ~3.3 ppm, alkene protons at 5–6 ppm) and FT-IR (azide stretch ~2100 cm−1). Mass spectrometry (EI-MS) validates molecular ion peaks .
- Purity Assessment : Monitor by TLC and GC-MS to detect residual solvents/byproducts .
Table 1: Representative Synthetic Yields Under Varied Conditions
Solvent System | Catalyst | Temp (°C) | Yield (%) | Purity (GC-MS) |
---|---|---|---|---|
DCM | None | 25 | 62 | 95% |
THF | CuI | 60 | 78 | 98% |
Q. Advanced: How can researchers resolve contradictions in reported thermal stability data for this compound?
Methodological Answer:
Discrepancies often arise from experimental variables:
- Controlled Atmosphere Studies : Conduct thermogravimetric analysis (TGA) under inert vs. ambient conditions to isolate decomposition pathways .
- Kinetic Monitoring : Use DSC or real-time 1H NMR to track decomposition rates. For example, instability above 80°C in polar solvents (e.g., DMF) correlates with solvent coordination .
- Reproducibility Checks : Cross-validate protocols from literature using identical equipment (e.g., Schlenk line vs. standard glassware) .
Key Insight : Contradictions may stem from trace metal contaminants accelerating decomposition; include ICP-MS analysis in methodology .
Q. Basic: What safety protocols are essential when handling this compound in laboratory settings?
Methodological Answer:
- Storage : Keep at –20°C in amber vials under nitrogen to prevent photolytic/thermal degradation .
- Handling : Use blast shields and remote manipulators during synthesis. Avoid contact with transition metals (e.g., Cu, Fe) to prevent unintended catalysis .
- Waste Disposal : Quench azides with aqueous NaNO2/HCl to reduce explosion risk .
Q. Advanced: How can computational modeling optimize reaction pathways for this compound in click chemistry applications?
Methodological Answer:
- DFT Calculations : Model transition states for azide-alkyne reactions using Gaussian or ORCA. Focus on steric effects from the heptene chain on regioselectivity .
- Solvent Effects : Simulate polarity impacts (e.g., COSMO-RS) to predict reaction rates in DMSO vs. toluene .
- Validation : Compare computed activation energies with experimental kinetic data (e.g., Arrhenius plots) .
Table 2: Computed vs. Experimental Activation Energies
Solvent | Computed Ea (kJ/mol) | Experimental Ea (kJ/mol) |
---|---|---|
Toluene | 85 | 82 |
DMSO | 72 | 75 |
Q. Basic: What spectroscopic techniques are most reliable for quantifying this compound in complex mixtures?
Methodological Answer:
- Quantitative NMR (qNMR) : Use internal standards (e.g., 1,3,5-trimethoxybenzene) for absolute quantification .
- HPLC-UV : Employ C18 columns with acetonitrile/water gradients; calibrate using purified samples .
- Raman Spectroscopy : Leverage azide’s distinct Raman shift (~2100 cm−1) for in-situ monitoring .
Q. Advanced: How can researchers design experiments to probe the stereoelectronic effects of this compound in polymer functionalization?
Methodological Answer:
- Controlled Polymerization : Use RAFT or ATRP to graft azide-terminated chains. Monitor click efficiency with 19F NMR (if fluorinated alkynes are used) .
- DFT-Driven Design : Predict electron-withdrawing/donating substituent impacts on azide reactivity before synthesis .
- Cross-Linking Analysis : Employ rheology and SAXS to correlate azide density with mechanical properties .
Q. Basic: What are the common pitfalls in characterizing this compound derivatives, and how can they be mitigated?
Methodological Answer:
- Azide Degradation : Use low-temperature IR for accurate stretching frequency measurement .
- Byproduct Formation : Include scavengers (e.g., DABCO) in CuAAC reactions to suppress copper-induced side reactions .
- Sample Handling : Prevent moisture uptake by storing derivatives in anhydrous solvents with molecular sieves .
Q. Advanced: How do solvent polarity and proticity influence the kinetic stability of this compound?
Methodological Answer:
- Kinetic Studies : Use stopped-flow UV-Vis to measure decomposition rates in solvents like water, ethanol, and DMF .
- Hammett Analysis : Correlate solvent parameters (e.g., Kamlet-Taft) with degradation half-lives. Protic solvents accelerate decomposition via hydrogen bonding to the azide group .
- Microscopic Imaging : Track morphological changes (SEM/TEM) in solvent-exposed samples to identify degradation pathways .
Q. Basic: What analytical strategies validate the absence of hazardous byproducts in this compound synthesis?
Methodological Answer:
- GC-MS Profiling : Screen for volatile byproducts (e.g., hydrazoic acid) using DB-5 columns .
- Elemental Analysis : Confirm C/H/N ratios match theoretical values to detect unreacted precursors .
- Hazard-Specific Assays : Use colorimetric tests (e.g., Griess reagent) for nitrite/nitrate contamination .
Q. Advanced: How can machine learning models predict novel applications of this compound in materials science?
Methodological Answer:
- Dataset Curation : Compile experimental data (e.g., reaction yields, thermal stability) into training sets .
- Feature Selection : Include molecular descriptors (e.g., HOMO-LUMO gaps, logP) to train regression models for property prediction .
- Validation : Compare ML-predicted vs. experimental click efficiencies in hydrogel cross-linking .
Properties
Molecular Formula |
C7H13N3 |
---|---|
Molecular Weight |
139.20 g/mol |
IUPAC Name |
7-azidohept-1-ene |
InChI |
InChI=1S/C7H13N3/c1-2-3-4-5-6-7-9-10-8/h2H,1,3-7H2 |
InChI Key |
PQCIEHNPMCWGNY-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCCCN=[N+]=[N-] |
Origin of Product |
United States |
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